molecular formula C7H15NO2 B1353804 2-Morpholin-4-ylpropan-1-ol CAS No. 69296-06-6

2-Morpholin-4-ylpropan-1-ol

Cat. No.: B1353804
CAS No.: 69296-06-6
M. Wt: 145.2 g/mol
InChI Key: GPRXBRDKYYXGEU-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylpropan-1-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a propanol group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Morpholin-4-ylpropan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of morpholine with an appropriate epoxide, such as propylene oxide, under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification and distillation to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-ylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

2-Morpholin-4-ylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or modulating biochemical pathways, leading to its observed effects. The exact mechanism can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-4-ylpropan-1-ol is unique due to its specific combination of the morpholine ring and propanol group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-morpholin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXBRDKYYXGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450743
Record name 2-morpholin-4-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69296-06-6
Record name 2-morpholin-4-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LAH powder (1.6 g) was added to a flask while under N2 atmosphere, immediately followed by THF (50 ml). The mixture was chilled to 0° C., methyl 2-morpholin-4-yl-propionate (5 g) was added dropwise to the reaction mixture and stirred at 0° C. After 1 h, the mixture was worked up by adding H2O (44 mL), 2N NaOH (44 mL), then H2O (44 mL, 3×). After 30 min of stirring, the mixture was filtered through Celite® and the organic portion was concentrated in vacuo providing 2-morpholin-4-yl-propanol as a colorless oil.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Three
Name
Quantity
44 mL
Type
reactant
Reaction Step Four
Name
Quantity
44 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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